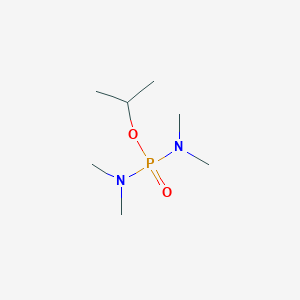
Propan-2-yl N,N,N',N'-tetramethylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphorodiamidate group, which is bonded to an isopropyl group and four methyl groups. It is used in various scientific research fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of isopropyl alcohol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various alkyl or aryl phosphorodiamidates.
Scientific Research Applications
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triisopropylamine: Another tertiary amine with similar steric hindrance properties.
N,N-Dimethylphosphorodiamidate: A related compound with different alkyl groups attached to the phosphorodiamidate moiety.
Uniqueness
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Properties
CAS No. |
120551-42-0 |
|---|---|
Molecular Formula |
C7H19N2O2P |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
N-[dimethylamino(propan-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h7H,1-6H3 |
InChI Key |
RSSGUTSRBJSDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















